molecular formula C12H24<br>C12H24<br>CH3(CH2)9CH=CH2 B7766034 1-Dodecene CAS No. 68526-58-9

1-Dodecene

Cat. No.: B7766034
CAS No.: 68526-58-9
M. Wt: 168.32 g/mol
InChI Key: CRSBERNSMYQZNG-UHFFFAOYSA-N
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Description

Preparation Methods

1-Dodecene is commercially produced through the oligomerization of ethylene. Several processes are employed for its synthesis:

Scientific Research Applications

1-Dodecene has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 1-Dodecene in chemical reactions often involves the formation of reactive intermediates. For example, during alkylation, the Lewis acid catalyst (e.g., aluminum chloride) attracts the π electrons of this compound, forming a carbonium ion. This carbonium ion then reacts with benzene to form a complex . The specific mechanism can vary depending on the reaction and the conditions used.

Comparison with Similar Compounds

1-Dodecene is part of a family of alpha-olefins, which include compounds like octene, nonene, and undecene . These compounds share similar structures, with varying chain lengths and positions of the double bond. The uniqueness of this compound lies in its twelve-carbon chain and the position of the double bond at the alpha position, which enhances its reactivity and makes it particularly useful for specific industrial applications .

Similar Compounds

  • Octene
  • Nonene
  • Undecene

This compound’s specific properties and reactivity make it a valuable compound in various chemical processes and industrial applications.

Properties

IUPAC Name

dodec-1-ene
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InChI

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4-12H2,2H3
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InChI Key

CRSBERNSMYQZNG-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCC=C
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Molecular Formula

C12H24, Array
Record name 1-DODECENE
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Related CAS

25067-08-7, 62132-67-6
Record name 1-Dodecene, homopolymer
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DSSTOX Substance ID

DTXSID5026914
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Molecular Weight

168.32 g/mol
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Physical Description

1-dodecene appears as a clear colorless liquid with a mild, pleasnat odor. Insoluble in water and floats on water. Harmful or fatal by ingestion. Inhalation of vapors may irritate and damage lungs. High concentrations may have a narcotic effect., Liquid, Colorless liquid with a mild, pleasant odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

415 °F at 760 mmHg (USCG, 1999), 213.8 °C, 214 °C
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Flash Point

212 °F (USCG, 1999), 49 °C, Below 212 °F (below 100 °C) (Closed cup), 77 °C c.c.
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Solubility

Insoluble in water; sol in ethanol, ethyl ether, and acetone, Solubility in water: none
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Density

0.758 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7584 g/cu cm @ 20 °C, Relative density (water = 1): 0.8
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Vapor Density

5.81 (AIR= 1), Relative vapor density (air = 1): 5.81
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Vapor Pressure

0.52 mmHg (USCG, 1999), 0.15 [mmHg], 0.0159 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2
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Color/Form

Colorless liquid

CAS No.

112-41-4, 1124-14-7, 25378-22-7, 68526-58-9
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Melting Point

-31 °F (USCG, 1999), -35.2 °C, -35 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Dodecene
Reactant of Route 2
1-Dodecene
Reactant of Route 3
1-Dodecene
Reactant of Route 4
1-Dodecene
Reactant of Route 5
1-Dodecene
Reactant of Route 6
1-Dodecene
Customer
Q & A

Q1: What is the molecular formula and weight of 1-dodecene?

A1: this compound has the molecular formula C12H24 and a molecular weight of 168.32 g/mol.

Q2: Are there any spectroscopic techniques used to characterize this compound?

A2: Yes, researchers have utilized several spectroscopic techniques to study this compound. These include:

  • FT-IR: This technique helps identify the functional groups present in this compound and characterize copolymers containing this compound. [, ]
  • Raman Spectroscopy: This method has been particularly useful in studying the pressure-induced phase transitions of this compound. [, ]
  • NMR Spectroscopy: 13C-NMR is valuable for determining the composition and microstructure of ethylene-1-dodecene copolymers. [] 1H-NMR studies have also shed light on the binding of solvent molecules to germanium nanoparticles synthesized using this compound. []

Q3: How stable is this compound under high-pressure conditions?

A3: Raman spectroscopic studies indicate that this compound remains chemically stable under pressures up to 3.0 GPa at 21°C, undergoing only phase transitions. [, ]

Q4: What are the main applications of this compound in catalytic reactions?

A4: this compound is commonly used as a substrate in various catalytic reactions, especially in the context of developing green chemistry processes. Some notable applications include:

  • Hydroformylation: this compound is frequently used as a model compound to study hydroformylation reactions, exploring catalyst systems, reaction mechanisms, and the impact of process parameters on selectivity and yield. [, , , , , , , , , ]
  • Alkylation: The alkylation of benzene with this compound is a significant industrial process for producing linear alkylbenzene (LAB), a key precursor to surfactants. Researchers are constantly seeking efficient and environmentally friendly catalysts for this reaction. [, , , , , , , ]

Q5: Can you explain the significance of this compound in the context of green chemistry?

A5: The use of this compound in developing environmentally friendly chemical processes, particularly in hydroformylation and alkylation, is a key area of research in green chemistry. [, ] This is because these reactions are industrially important, and finding ways to perform them with high selectivity, minimal waste, and recyclable catalysts is crucial for sustainability.

Q6: How does this compound behave as a co-fed olefin in Fischer-Tropsch synthesis?

A6: In Fischer-Tropsch synthesis over a cobalt catalyst, co-feeding this compound significantly impacts product distribution by enhancing the selectivity towards heavy wax products while suppressing lighter hydrocarbon formation. This is attributed to the incorporation of this compound into the chain growth process. [] Additionally, this compound participates in disproportionation reactions, yielding a more symmetrical product distribution with higher selectivity for middle distillates. []

Q7: How do different catalyst systems affect the hydroformylation of this compound?

A7: The choice of catalyst system significantly impacts the reaction rate, regioselectivity (linear vs. branched aldehyde), and catalyst recyclability in the hydroformylation of this compound. Researchers have explored various catalyst systems, including:

  • Rhodium-Phosphine Complexes: These catalysts, often water-soluble like RhCl(CO)(TPPTS)2, are highly active and selective for linear aldehydes. [, ] The use of specific ligands, like sulfoxantphos, can further enhance selectivity and enable efficient catalyst recycling. []
  • Gemini Surfactants: Cationic gemini surfactants have demonstrated significant rate acceleration in this compound hydroformylation compared to conventional surfactants like CTAB. This is attributed to their lower critical micelle concentration (CMC) and improved solubilization of this compound, facilitating substrate transfer to the interface where the catalytic reaction occurs. [, ]

Q8: How does the addition of hydrogen sulfide (H2S) affect the hydrogenation of this compound?

A8: Studies using NiMo/Al2O3 catalysts have shown that while H2S partial pressure doesn't significantly impact the overall conversion of this compound during hydrogenation, it does affect the selectivity of different dodecene isomers and influences the yield and distribution of dodecanethiols formed as byproducts. []

Q9: What analytical techniques are commonly used to monitor the hydroformylation of this compound?

A9: A combination of online and offline techniques is often employed:

  • Gas Chromatography (GC): This is a standard method for analyzing the composition of the reaction mixture, allowing for the quantification of this compound conversion and product selectivity. [, , ]
  • Online Raman Spectroscopy: This technique provides real-time monitoring of the reaction progress, offering insights into the changing concentrations of reactants and products within the microemulsion system. [, , ]
  • Online NMR Spectroscopy: Similar to Raman spectroscopy, online NMR offers real-time monitoring of the reaction, providing detailed information on the composition of the reaction mixture. [, ]

Q10: Are there any environmental concerns associated with this compound?

A10: While this compound itself is not considered highly toxic, its production and use in industrial processes warrant careful consideration from an environmental standpoint. Research efforts focus on developing sustainable practices, such as:

  • Catalyst Recycling: The use of recyclable catalysts in reactions like hydroformylation helps minimize waste and reduce the environmental footprint of these processes. [, ]
  • Green Solvents: Exploring alternative, environmentally benign solvents, such as the use of thermomorphic multicomponent solvent systems in hydroformylation, is crucial for minimizing environmental impact. []

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